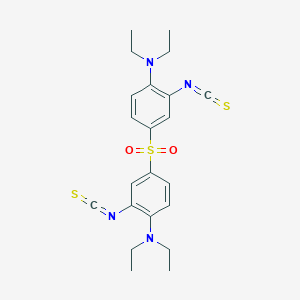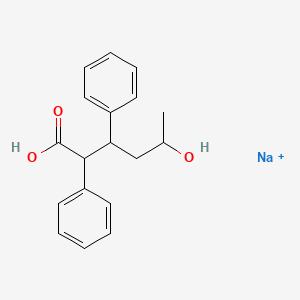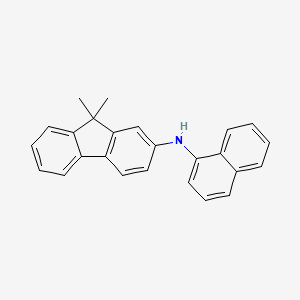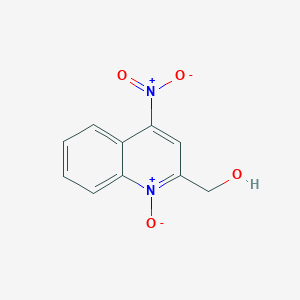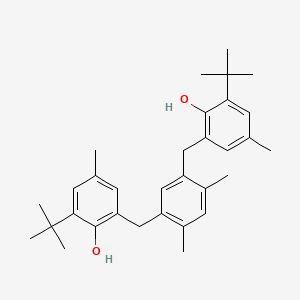
2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple tert-butyl and methyl groups attached to a phenolic core, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenolic compounds with tert-butyl groups under acidic conditions. This process often utilizes reagents such as tert-butyl chloride and a strong acid catalyst like hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in plastics and rubber to enhance durability and stability.
Wirkmechanismus
The mechanism of action of 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This activity is facilitated by the phenolic hydroxyl groups, which play a crucial role in scavenging reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- 4,4’-Butylidenebis(6-tert-butyl-3-methylphenol)
- 6-tert-Butyl-m-cresol
- 4,4’-Methylenebis(2,5-dimethylphenol)
Uniqueness
Compared to similar compounds, 2-[[5-[(2-hydroxy-5-methyl-3-tert-butyl-phenyl)methyl]-2,4-dimethyl-phenyl]methyl]-4-methyl-6-tert-butyl-phenol exhibits enhanced stability and reactivity due to its unique structural arrangement. The presence of multiple tert-butyl groups provides steric hindrance, which protects the phenolic core from degradation and enhances its antioxidant properties.
Eigenschaften
CAS-Nummer |
6622-48-6 |
|---|---|
Molekularformel |
C32H42O2 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
2-tert-butyl-6-[[5-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,4-dimethylphenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C32H42O2/c1-19-11-25(29(33)27(13-19)31(5,6)7)17-23-16-24(22(4)15-21(23)3)18-26-12-20(2)14-28(30(26)34)32(8,9)10/h11-16,33-34H,17-18H2,1-10H3 |
InChI-Schlüssel |
KPIWBQQKOPSARL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC(=C(C=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
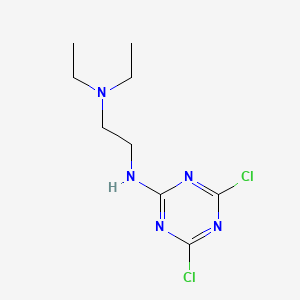

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

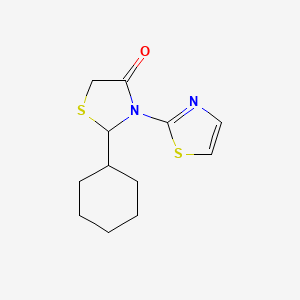


![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
